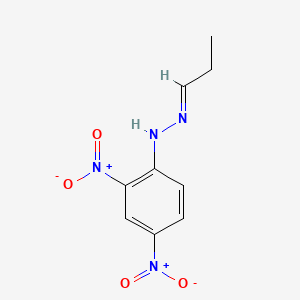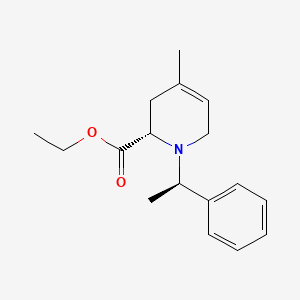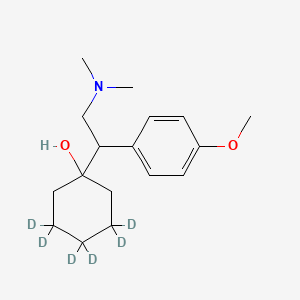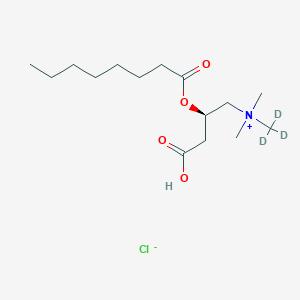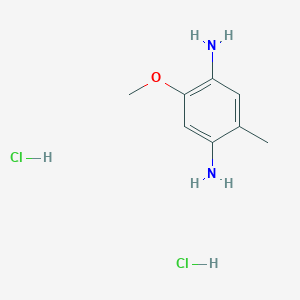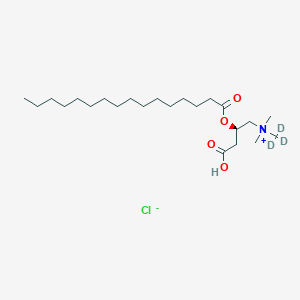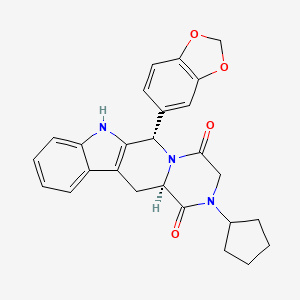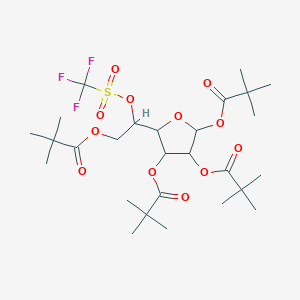
Desmethyl-ER176
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Desmethyl-ER176 is a precursor for the synthesis of the PET tracer [11C]ER176 . [11C]ER176 is a next-generation PET radioligand used for imaging the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation . It has adequate sensitivity to robustly image all three affinity genotypes in the human brain .
Synthesis Analysis
The synthesis of [11C]ER176 involves the rapid conversion of cyclotron-produced [11C]carbon dioxide into [11C]iodomethane . This is then used to treat N-desmethyl-ER176 in the presence of a base (tBuOK) at room temperature for 5 minutes . The radiosynthesis process is reliable and takes approximately 50 minutes .Molecular Structure Analysis
The molecular structure of Desmethyl-ER176 is C19H18ClN3O . It has an exact mass of 339.11 and a molecular weight of 339.823 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of [11C]ER176 is the treatment of N-desmethyl-ER176 with [11C]iodomethane in the presence of a base (tBuOK) at room temperature . This reaction is part of the process of producing the radiotracer for PET imaging .Physical And Chemical Properties Analysis
Desmethyl-ER176 is a small drug-like molecule . It is used in the synthesis of [11C]ER176, a radiotracer labeled with carbon-11, which is short-lived and an almost pure positron emitter .科学的研究の応用
Radiotracer Development and PET Imaging
Desmethyl-ER176 plays a crucial role in the development of radiotracers, particularly for positron emission tomography (PET) imaging. For instance, [11C]ER176, derived from N-desmethyl-ER176, has been used in PET imaging to study the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation. This application is significant in biomedical research, especially for imaging brain inflammation and other related pathologies (Hong et al., 2021). Moreover, studies have evaluated various analogs of ER176, including derivatives of N-desmethyl-ER176, to improve the imaging of TSPO in the human brain (Lee et al., 2022).
Neuroinflammation Research
Desmethyl-ER176's derivatives have been compared with other PET ligands for their effectiveness in quantifying TSPO in the human brain. Such comparisons are vital in advancing our understanding of neuroinflammation and its implications in various neurological disorders. For instance, a study comparing 11C-PBR28 and 11C-ER176 highlighted the superior stability and binding potential of 11C-ER176, which can be beneficial for clinical studies involving neuroinflammation (Zanotti-Fregonara et al., 2019).
Radiochemical Synthesis
Research into the radiochemical synthesis of [11C]ER176 has been conducted to improve the efficiency and reliability of this process. This research is crucial for the production of high-quality radiotracers for PET imaging. One such study investigated alternative strategies for the synthesis, purification, and formulation of [11C]ER176, aiming to enhance its application in imaging neuroinflammation (Mixdorf et al., 2021).
将来の方向性
The future directions for Desmethyl-ER176 are likely to be tied to the development of PET radiotracers. As a precursor to [11C]ER176, improvements in the synthesis, safety, and efficacy of [11C]ER176 could impact the use of Desmethyl-ER176 . Additionally, the use of Desmethyl-ER176 in the development of new radiotracers for imaging other biochemical processes and molecular targets could be a potential future direction .
特性
CAS番号 |
1373887-55-8 |
|---|---|
製品名 |
Desmethyl-ER176 |
分子式 |
C19H18ClN3O |
分子量 |
339.82 |
純度 |
>98% |
同義語 |
4-(2-Chlorophenyl)-N-((1R)-1-methylpropanyl)-2-quinazolinecarboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)
